4-Amino-3-bromobenzoic acid
CAS No.: 6311-37-1
Cat. No.: VC21331300
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6311-37-1 |
---|---|
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
IUPAC Name | 4-amino-3-bromobenzoic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) |
Standard InChI Key | BFIVZIVVJNFTIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)Br)N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)N |
Introduction
Parameter | Details |
---|---|
IUPAC Name | 4-Amino-3-bromobenzoic acid |
CAS Registry Number | 6311-37-1 |
Molecular Formula | C₇H₆BrNO₂ |
Molecular Weight | 216.03 g/mol |
InChIKey | BFIVZIVVJNFTIQ-UHFFFAOYSA-N |
SMILES Notation | Nc1ccc(cc1Br)C(O)=O |
Several common synonyms exist for this compound, including 3-bromo-4-aminobenzoic acid and benzoic acid, 4-amino-3-bromo- .
Physical and Chemical Properties
4-Amino-3-bromobenzoic acid exhibits specific physical and chemical characteristics that influence its behavior in various applications and reactions.
Physical Properties
Property | Value | Notes |
---|---|---|
Appearance | Powder to crystal | White to light yellow or light orange |
Melting Point | 211-215 °C | Some sources report 213 °C |
Boiling Point | 368.5±32.0 °C | Predicted value |
Density | 1.793±0.06 g/cm³ | Predicted value |
Solubility | Limited in water | More soluble in organic solvents |
Log₁₀ partition (octanol/water) | 1.60 | Indicates moderate lipophilicity |
The compound exists as crystals or powder with a characteristic appearance ranging from white to light yellow or light orange .
Chemical Properties
Property | Value | Notes |
---|---|---|
pKa | 4.47±0.10 | Predicted value |
Reactivity | Moderate | Reacts at both functional groups |
Functional Groups | Carboxylic acid, amino, aryl halide | Multiple reaction sites |
The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, along with the bromine substituent, creates a unique electronic distribution that influences its reactivity patterns .
Synthesis Methods
Several synthetic routes to 4-Amino-3-bromobenzoic acid have been documented, with varying yields and conditions. The most common methods are detailed below.
Bromination of 4-Aminobenzoic Acid
One of the most efficient methods involves the direct bromination of 4-aminobenzoic acid using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF):
Reaction Parameters | Details |
---|---|
Reagents | 4-Aminobenzoic acid, N-Bromosuccinimide |
Solvent | N,N-dimethylformamide (DMF) |
Temperature | 20°C (ambient temperature) |
Reaction Time | 18 hours |
Yield | 65-70% |
The experimental procedure typically involves dissolving 4-aminobenzoic acid (100 mmol) in DMF (50 mL), followed by addition of N-bromosuccinimide (100 mmol). The reaction mixture is stirred at ambient temperature for 18 hours, then poured into water (100 mL). The product is isolated by filtration, washed with water, and dried under vacuum .
Reduction of 4-Bromo-3-nitrobenzoic Acid
An alternative synthetic route involves the reduction of 4-bromo-3-nitrobenzoic acid:
Reaction Parameters | Details |
---|---|
Reagents | 4-Bromo-3-nitrobenzoic acid, tin(II) chloride dihydrate |
Solvent | Ethyl acetate, acetic acid |
Temperature | 70°C |
Yield | 86% |
This approach demonstrates a higher yield compared to the direct bromination method, making it potentially more suitable for large-scale synthesis .
Crystal Structure
The crystal structure of 4-Amino-3-bromobenzoic acid has been thoroughly characterized, revealing interesting intermolecular interactions that define its physical properties.
Structural Characteristics
Crystallographic studies have shown that the asymmetric unit of 4-Amino-3-bromobenzoic acid consists of two molecules with slight variations in bond lengths and angles. These molecules form dimers through pairs of O-H⋯O hydrogen bonds involving the carboxylate groups .
Hydrogen Bonding Network
The hydrogen bonding network in the crystal structure is particularly noteworthy:
Hydrogen Bond | Distance (Å) | Angle (°) | Type |
---|---|---|---|
O1—H1···O4 | 0.82 | 1.76 | 165 |
N1—H1A···Br1 | 0.92 (4) | 2.63 (4) | 111 (3) |
N1—H1B···O2 | 0.83 (5) | 2.57 (5) | 149 (4) |
N2—H2A···Br2 | 0.99 (4) | 2.68 (4) | 106 (2) |
N2—H2A···Br1 | 0.99 (4) | 2.69 (4) | 158 (3) |
N2—H2B···O1 | 0.79 (5) | 2.43 (5) | 179 (6) |
O3—H3···O2 | 0.82 | 1.90 | 178 |
C5—H5···O2 | 0.93 | 2.59 | 147 |
C12—H12···O4 | 0.93 | 2.54 | 174 |
These hydrogen bonds link the dimers into polymeric structures characterized by distinct ring motifs (R21(6), R32(8), and R33(15)) .
Crystallographic Data
The detailed crystallographic parameters for 4-Amino-3-bromobenzoic acid include:
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pna21 |
Hall Symbol | P 2c -2n |
Unit Cell Dimensions | a = 24.3968 (11) Å |
b = 3.8387 (2) Å | |
c = 19.4080 (9) Å | |
Calculated Density | 1.899 Mg m⁻³ |
Radiation Source | Mo Kα radiation (λ = 0.71073 Å) |
The structure was refined using standard crystallographic techniques with hydrogen atoms positioned geometrically and refined using a riding model .
Applications
4-Amino-3-bromobenzoic acid finds applications across multiple industries and research areas due to its unique structural features and reactivity.
Pharmaceutical Development
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of:
Its utility in pharmaceutical chemistry stems from the presence of multiple functional groups that allow for selective transformations and structural elaboration.
Chemical Synthesis Applications
In organic synthesis, 4-Amino-3-bromobenzoic acid serves as a precursor for various compounds including:
The bromine functionality provides a handle for cross-coupling reactions, particularly Suzuki couplings with various boronic acids, allowing for molecular diversification.
Material Science and Industrial Applications
Beyond pharmaceutical applications, the compound is utilized in:
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Dye and pigment synthesis
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Polymer and resin formulations
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Specialty coatings and adhesives
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Agricultural chemical development (herbicides and pesticides)
Hazard Statement | Description | Classification |
---|---|---|
H301 | Toxic if swallowed | Acute toxicity, oral |
H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
These classifications are based on aggregated information from multiple notifications to the ECHA C&L Inventory .
Parameter | Recommendation |
---|---|
Storage Environment | Keep in dark place |
Atmosphere | Inert atmosphere preferable |
Temperature | Room temperature |
Container | Airtight container |
Special Precautions | Avoid exposure to light and moisture |
For laboratory handling, standard personal protective equipment including gloves, lab coat, and safety glasses is recommended .
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